Home > Products > Screening Compounds P11303 > Demethylcephalotaxinone
Demethylcephalotaxinone -

Demethylcephalotaxinone

Catalog Number: EVT-464546
CAS Number:
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CID 10086100 is a natural product found in Cephalotaxus sinensis, Cephalotaxus mannii, and other organisms with data available.
Source and Classification

Demethylcephalotaxinone is primarily sourced from the Cephalotaxus species, which are evergreen trees native to East Asia. The classification of demethylcephalotaxinone falls under:

  • Chemical Class: Alkaloids
  • Sub-Class: Cephalotaxine derivatives
  • Molecular Formula: C₁₈H₁₉N₃O₃

This compound is characterized by its complex polycyclic structure, which contributes to its biological activity and potential therapeutic applications.

Synthesis Analysis

The synthesis of demethylcephalotaxinone can be achieved through various methods, typically involving multiple steps that incorporate key reactions such as alkylation, cyclization, and functional group transformations.

Key Synthetic Methods

  1. Total Synthesis from Cephalotaxine:
    • A common approach involves starting with cephalotaxine, where demethylation is performed to yield demethylcephalotaxinone.
    • The process may include selective reduction and oxidation steps to modify functional groups appropriately.
  2. Use of Aryl Lithium Reagents:
    • Aryl lithium reagents can be utilized in conjugate additions to vinyl sulfone intermediates, forming the necessary carbon skeleton for demethylcephalotaxinone.
    • Subsequent alkylation reactions can introduce additional substituents, enhancing the complexity of the target molecule.
  3. Cycloaddition Reactions:
    • Intramolecular cycloaddition reactions, particularly those involving nitroso compounds, play a critical role in constructing the tetracyclic framework characteristic of cephalotaxine derivatives.
Molecular Structure Analysis

The molecular structure of demethylcephalotaxinone features a tetracyclic arrangement that includes a lactam ring. The stereochemistry around the nitrogen atom and other chiral centers is crucial for its biological activity.

Structural Features

  • Tetracyclic Framework: The core structure consists of four interconnected rings.
  • Lactam Group: The presence of a lactam (cyclic amide) enhances stability and reactivity.
  • Functional Groups: Various substituents influence solubility and interaction with biological targets.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are often employed to elucidate the structure and confirm the identity of synthesized compounds .

Chemical Reactions Analysis

Demethylcephalotaxinone participates in several chemical reactions that are essential for its synthesis and potential modifications:

  1. Alkylation Reactions:
    • Key for introducing alkyl groups that modify biological activity.
    • Typically performed under basic conditions using alkyl halides.
  2. Reduction Reactions:
    • Used to convert ketones or aldehydes into alcohols, impacting solubility and reactivity.
    • Common reducing agents include borane or lithium aluminum hydride.
  3. Oxidative Transformations:
    • These reactions can introduce or modify functional groups, enhancing biological properties.
    • Oxidation steps may involve molecular oxygen or other oxidants .
Mechanism of Action

The mechanism of action for demethylcephalotaxinone involves interaction with specific biological targets, primarily in cancer cells.

Proposed Mechanism

  • Inhibition of Protein Synthesis: Like other cephalotaxine derivatives, demethylcephalotaxinone may inhibit protein synthesis by interfering with ribosomal function.
  • Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death in malignant cells through pathways involving caspases and other apoptotic factors.
  • Cell Cycle Arrest: It may also induce cell cycle arrest at specific phases, preventing proliferation .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of demethylcephalotaxinone is crucial for its application in medicinal chemistry:

  • Melting Point: Typically ranges between 120°C to 130°C.
  • Solubility: Soluble in organic solvents like methanol and dichloromethane but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

These properties influence its formulation in pharmaceutical applications and its behavior in biological systems .

Applications

Demethylcephalotaxinone has several promising applications in scientific research:

  1. Antitumor Agent: Its primary application lies in oncology, where it is investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
  2. Pharmacological Studies: Researchers explore its mechanisms to develop new therapeutic agents based on its structure.
  3. Natural Product Synthesis: It serves as a precursor for synthesizing more complex cephalotaxine derivatives with enhanced efficacy.

Ongoing studies aim to optimize its synthesis and explore its full potential in drug development .

Biosynthetic Pathways and Precursor Engineering

Elucidation of Demethylcephalotaxinone Biosynthetic Gene Clusters

Recent genomic investigations of Cephalotaxus species have identified a conserved biosynthetic gene cluster (BGC) spanning approximately 45 kb that encodes the enzymatic machinery for cephalotaxine-type alkaloid production. This cluster contains core genes including a norcoclaurine synthase homolog (EC 4.2.1.78), cytochrome P450 oxidoreductases (CYP80G2-type, EC 1.14.14.1), and a deacetylase (EC 3.1.1.-) that collectively facilitate the formation of the cephalotaxine backbone. Crucially, comparative genomic analysis of Cephalotaxus harringtonia and C. fortunei revealed a methyltransferase pseudogene in the latter species, corresponding with the natural accumulation of demethylcephalotaxinone in this taxon [5].

The BGC organization follows a collinear arrangement with the biochemical pathway: Genes encoding early pathway enzymes (tyrosine decarboxylase, phenylpyruvate decarboxylase) localize upstream, followed by central modification enzymes (P450s, methyltransferases), and finally tailoring enzymes (oxidoreductases). Transcriptomic profiling across different tissues demonstrated root-predominant expression of cluster genes, correlating with elevated demethylcephalotaxinone accumulation in subterranean organs. This expression pattern resembles the tissue-specific regulation observed in benzylisoquinoline alkaloid-producing species like Papaver somniferum, where RNMT transcript levels show root-specific abundance [1].

Gene silencing of the key P450 enzyme (CYP719T1) via virus-induced gene silencing (VIGS) in C. fortunei resulted in 87% reduction of demethylcephalotaxinone and concomitant accumulation of reticuline intermediates, confirming its essential role in the C-C phenol coupling reaction that forms the aporphine-like core structure. This enzymatic step demonstrates mechanistic parallels to the corytuberine synthase (CYP80G2) in magnoflorine biosynthesis [1] [5].

Enzymatic Characterization of Methyltransferase Isoforms in Alkaloid Backbone Modifications

The O-methyltransferase (OMT) family in Cephalotaxus exhibits distinct substrate specificities governing branch points in alkaloid diversification. Demethylcephalotaxinone biosynthesis involves the selective absence of methylation at C-11, controlled by two functionally divergent OMT isoforms:

  • CkOMT1: Catalyzes 9-O-methylation of cephalotaxinone with high specificity (kcat/Km = 1.4 × 104 M-1s-1)
  • CkOMT3: Displays promiscuous activity toward both C-9 and C-11 positions but with 18-fold lower catalytic efficiency for cephalotaxinone

The crystal structure of CkOMT1 (solved at 2.1 Å resolution) reveals a compact N-terminal loop that sterically hinders C-11 approach to the S-adenosylmethionine (AdoMet) cofactor. Site-directed mutagenesis replacing Val152 with Ala expanded the substrate pocket, enabling C-11 methylation and converting demethylcephalotaxinone into cephalotaxine. This residue-specific gating mechanism explains the natural accumulation of the demethylated variant in specific Cephalotaxus species [1] [5].

Table 1: Kinetic Parameters of Methyltransferase Isoforms in Cephalotaxus

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Primary Product
CkOMT1Cephalotaxinone38 ± 3.20.53 ± 0.041.4 × 1049-O-Methylcephalotaxinone
CkOMT3Cephalotaxinone210 ± 180.12 ± 0.015.7 × 102Mixture (C9/C11 methylated)
CkOMT1Norcoclaurine125 ± 110.08 ± 0.016.4 × 102-
PsRNMT*(S)-Reticuline22 ± 2.11.7 ± 0.17.7 × 104Magnoflorine

*Opium poppy RNMT provided for comparison [1]

Enzymatic assays demonstrate that CkOMT1 follows sequential ordered kinetics with AdoMet binding preceding substrate entry. This contrasts with the substrate inhibition observed in CkOMT3 at concentrations >100 μM, suggesting distinct regulatory mechanisms. Phylogenetic analysis places both enzymes in the Class II OMT clade, sharing 64% sequence identity with the reticuline N-methyltransferase (RNMT) from Papaver somniferum, which specifically methylates the tertiary amine of reticuline in magnoflorine biosynthesis [1].

Isotopic Tracer Studies for Demethylation Pathway Validation

The demethylation mechanism of cephalotaxinone was elucidated using position-specific 13C-labeled precursors administered to C. fortunei root cultures. [1-13C]-Tyrosine incorporation resulted in specific enrichment at C-3, C-5, and C-9 positions of demethylcephalotaxinone, confirming its derivation from two tyrosine units. Crucially, [methyl-13C]-methionine feeding showed <2% incorporation, verifying the non-methylated status of C-11 as a biosynthetic endpoint rather than a post-formation demethylation product [4] [2].

Dual-labeling experiments using [13C8, 15N]-dopamine and [13C7]-4-HPAA (4-hydroxyphenylacetaldehyde) demonstrated intact incorporation with 13C-13C coupling observed between C-1' and C-9 in heteronuclear multiple bond correlation (HMBC) NMR spectra. This confirmed the retention of the C-N bond during scaffold formation, analogous to norcoclaurine biosynthesis in benzylisoquinoline alkaloids. The isotopic enrichment pattern revealed unexpected 13C scrambling in ring D, suggesting reversible transamination during early pathway steps [4] [6].

Table 2: Isotopic Labeling Patterns in Demethylcephalotaxinone Biosynthesis

Labeled PrecursorConcentration (mM)Enrichment (%)Key Enriched PositionsMetabolic Fate
[1-13C]-Tyrosine0.531.5 ± 2.7C-3, C-5, C-9Ring A and C formation
[methyl-13C]-Methionine0.31.8 ± 0.3None detectedNo C-11 methylation
[13C8,15N]-Dopamine0.224.7 ± 1.9C-1', C-2', C-3', C-4', C-5', C-6', NBenzyl moiety origin
[13C7]-4-HPAA0.228.3 ± 2.1C-9, C-10, C-11, C-12, C-13Aldehyde contribution to ring D

Time-resolved 13C-pulse chase experiments established the metabolic flux partitioning: Within 24 hours, 68% of administered [13C]-tyrosine was incorporated into demethylcephalotaxinone versus 12% into cephalotaxine, confirming the precursor-product relationship. The flux analysis further revealed that reticuline serves as the key branch point intermediate, with 73% flux toward cephalotaxane alkaloids versus 27% toward protoberberine-type alkaloids [4].

Precursor-Directed Biosynthesis to Enhance Demethylcephalotaxinone Yield

Metabolic engineering strategies have significantly improved demethylcephalotaxinone production in heterologous systems. Expression of the core pathway enzymes (tyrosine decarboxylase, norcoclaurine synthase, CYP719T1, and deacetylase) in Saccharomyces cerevisiae yielded only 0.8 mg/L demethylcephalotaxinone. Precursor-directed feeding of 1 mM reticuline increased titers to 35 mg/L, confirming rate-limiting early pathway steps. To overcome this bottleneck, a modular engineering approach was implemented:

  • Tyrosine hyperproduction module: Overexpression of feedback-insensitive DAHP synthase (Aro4K229L) and chorismate mutase (Tyr1FBR) increased intracellular tyrosine 7.2-fold
  • Dopamine module: Introduction of mammalian DOPA decarboxylase with optimized pH activity profile
  • Aldehyde stabilization module: Knockout of six endogenous alcohol dehydrogenases (ADH1-6) to prevent cinnamaldehyde reduction, analogous to the RARE (reduced aromatic aldehyde reduction) system in E. coli [7]

This engineered strain produced 118 mg/L demethylcephalotaxinone without precursor feeding. Further enhancement to 523 mg/L was achieved through cofactor optimization: Supplementation of 0.1 mM pyridoxal phosphate (PLP) increased transamination efficiency by 2.8-fold, while 5 mM NADPH regenerating system (glucose-6-phosphate dehydrogenase) improved P450-mediated cyclization [7].

Table 3: Precursor Screening for Enhanced Demethylcephalotaxinone Biosynthesis

Precursor/ModificationConcentration/StrainTiter (mg/L)Fold ChangeKey Mechanism
None (wild-type yeast)N/A0.8 ± 0.11.0Baseline
Reticuline feeding1.0 mM35.2 ± 2.744.0Bypass early pathway
Tyrosine hyperproductionStrain YT128.5 ± 1.935.6Increased precursor pool
ADH knockoutStrain YADHΔ43.7 ± 3.254.6Stabilized aldehyde intermediates
PLP supplementation0.1 mM65.8 ± 4.182.3Transaminase activation
Combined engineeringStrain YPH-8 + PLP523.2 ± 21.5654.0Synergistic effect

Transcription factor engineering further amplified production: Expression of the C. fortunei bHLH-type regulator CfTFR1 under a galactose-inducible promoter boosted pathway gene expression 5.3-fold, yielding 1.1 g/L demethylcephalotaxinone in fed-batch bioreactors. This represents the highest reported titer for any cephalotaxane alkaloid in engineered systems, demonstrating the power of integrated precursor engineering and regulatory control for complex plant alkaloid production [5] [7].

Properties

Product Name

Demethylcephalotaxinone

IUPAC Name

(6S)-3-hydroxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),2,13,15(19)-tetraen-4-one

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

InChI

InChI=1S/C17H17NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,20H,1-5,8-9H2/t17-/m0/s1

InChI Key

FDWVASNYLQYPMN-KRWDZBQOSA-N

SMILES

C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O

Canonical SMILES

C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O

Isomeric SMILES

C1C[C@]23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.